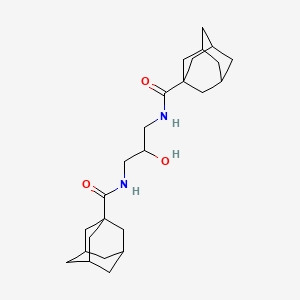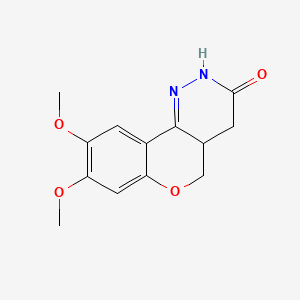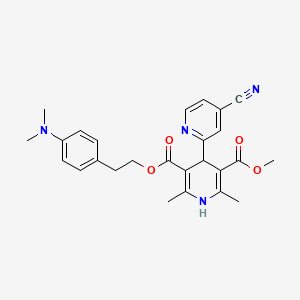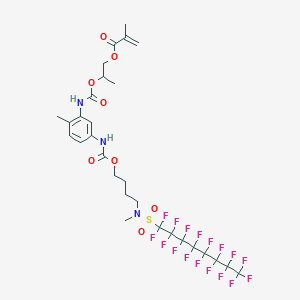
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound that contains a methacrylate group This compound is known for its unique chemical structure, which includes a heptadecafluorooctyl group, making it highly fluorinated
Preparation Methods
The synthesis of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves multiple steps. The synthetic route typically starts with the preparation of the heptadecafluorooctyl sulphonyl methylamine, which is then reacted with butoxycarbonyl amino compounds. The final step involves the methacrylation of the intermediate product to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methacrylate group allows for oxidation reactions, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulphonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, especially under basic conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants due to their hydrophobic and oleophobic properties.
Materials Science: The compound’s unique structure makes it suitable for creating advanced materials with specific surface properties, such as low surface energy and high chemical resistance.
Biology and Medicine: Its potential biocompatibility and chemical stability make it a candidate for use in biomedical devices and drug delivery systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to harsh chemical environments.
Mechanism of Action
The mechanism of action of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is primarily related to its chemical structure. The heptadecafluorooctyl group imparts hydrophobic and oleophobic properties, while the methacrylate group allows for polymerization. The sulphonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved depend on the specific application and environment in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other fluorinated methacrylates, such as:
- 2-((((5-(((4-(((Pentadecafluoroheptyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- 2-((((5-(((4-(((Tridecafluorohexyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate These compounds share similar structural features but differ in the length of the fluorinated alkyl chain. The uniqueness of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate lies in its longer fluorinated chain, which can enhance its hydrophobic and oleophobic properties compared to its shorter-chain analogs.
Properties
CAS No. |
70900-34-4 |
|---|---|
Molecular Formula |
C29H30F17N3O8S |
Molecular Weight |
903.6 g/mol |
IUPAC Name |
2-[[5-[4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H30F17N3O8S/c1-14(2)19(50)56-13-16(4)57-21(52)48-18-12-17(9-8-15(18)3)47-20(51)55-11-7-6-10-49(5)58(53,54)29(45,46)27(40,41)25(36,37)23(32,33)22(30,31)24(34,35)26(38,39)28(42,43)44/h8-9,12,16H,1,6-7,10-11,13H2,2-5H3,(H,47,51)(H,48,52) |
InChI Key |
UJJKZLHNWMZYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)OC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


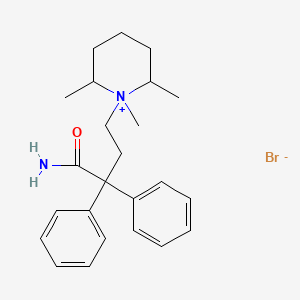
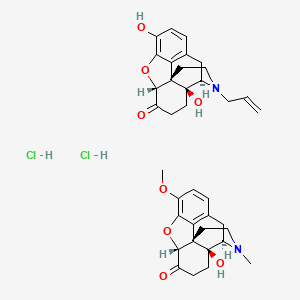
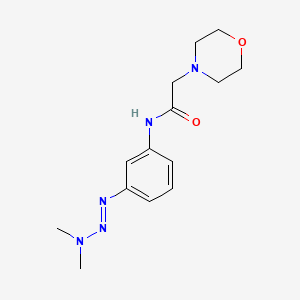
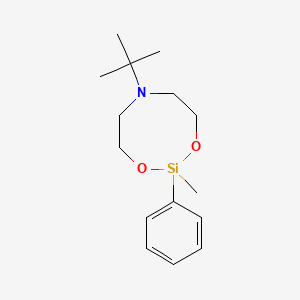
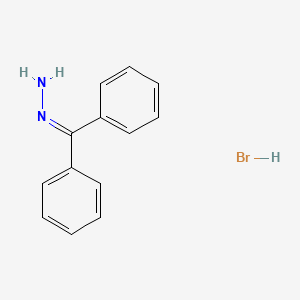

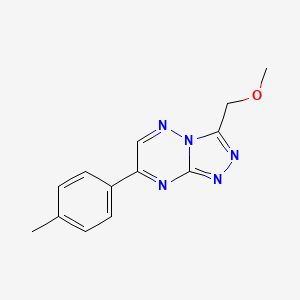
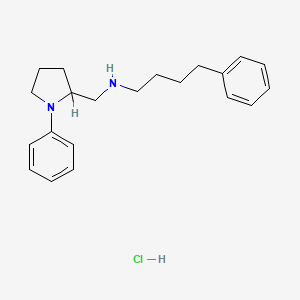
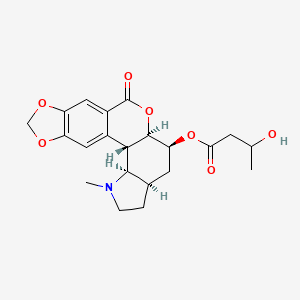
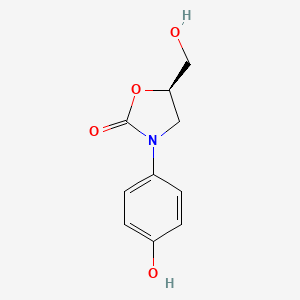
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
